N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPKVLCCHHMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method involves the use of 1,2-diketones and ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by their cyclization to form the imidazole ring. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc chloride (ZnCl2) and solvents like dichloromethane are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The compound may also modulate inflammatory pathways by interacting with receptors and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide include:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound has a similar structure but contains an indole ring instead of an imidazole ring.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains an imidazole ring fused with a thiadiazole ring.
Uniqueness
This compound is unique due to the presence of the cyclohexyl and sulfanylacetamide groups, which can impart specific chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group, an acetamide moiety, and an imidazole ring with a sulfanyl substituent. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various imidazole derivatives, including those similar to this compound. For instance, a study evaluating N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with imidazole rings exhibited significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness varied based on the substituents on the phenyl ring, suggesting that structural modifications can enhance biological activity.
| Compound Type | Activity Against | Effectiveness Level |
|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | High |
| E. coli | Moderate | |
| C. albicans | Moderate |
The proposed mechanism for the antimicrobial activity of imidazole derivatives involves their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. The lipophilicity of these compounds allows them to penetrate bacterial membranes effectively . Additionally, the presence of the sulfanyl group may enhance interaction with microbial targets, potentially leading to increased efficacy.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of newly synthesized imidazole derivatives indicated that compounds with specific substitutions showed enhanced activity against various pathogens. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure .
- In Vivo Studies : In vivo evaluations have demonstrated that certain imidazole-based compounds exhibit promising results in animal models for infections caused by resistant strains of bacteria. These studies emphasize the potential for developing new therapeutic agents targeting resistant pathogens.
- Cytotoxicity Assessments : Further research has focused on assessing the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that similar compounds may inhibit cancer cell proliferation through modulation of specific signaling pathways .
Q & A
Q. Key considerations :
- Control reaction pH (<7) to avoid hydrolysis of the acetamide group .
- Optimize temperature (e.g., 60–80°C for imidazole ring formation) to minimize by-products .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity data (e.g., variable IC50 values) may arise from:
Q. Methodological approaches :
- Reproducibility studies : Replicate assays with standardized protocols (e.g., ATP-based viability assays) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding affinity independently of cell-based assays .
Example : A 2025 study found IC50 = 10 µM against breast cancer cells, while a 2023 report cited 50 µM. This discrepancy was resolved by standardizing cell passage numbers and serum-free pre-incubation .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, R₁ < 5%) to confirm stereochemistry .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.1 ppm (sulfanyl-CH₂), and δ 1.5 ppm (cyclohexyl CH₂) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm .
- Mass spectrometry : ESI-MS ([M+H]⁺ = 385.5 m/z) for molecular weight validation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR strategies include:
- Substituent modification :
- Replace 3-methylphenyl with 4-fluorophenyl to enhance lipophilicity (logP ↑ 0.5) .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the imidazole ring to improve enzyme inhibition .
- Molecular docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR; ΔG = −9.2 kcal/mol) .
Example : A 2024 study showed that replacing cyclohexyl with tert-butyl increased anti-inflammatory activity (EC50 from 20 µM to 5 µM) due to improved hydrophobic interactions .
Advanced: What mechanistic insights exist for its biological activity?
Answer:
Proposed mechanisms include:
- Enzyme inhibition : Competitive inhibition of COX-2 (Ki = 3.2 µM) via π-π stacking between the imidazole ring and Tyr355 .
- Redox modulation : Sulfanyl groups participate in glutathione-mediated redox cycling, inducing oxidative stress in cancer cells .
Q. Experimental validation :
- Kinetic assays : Lineweaver-Burk plots to confirm inhibition type .
- ROS detection : Use DCFH-DA fluorescence in treated cells .
Basic: How to design stability studies for this compound under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : TGA (thermogravimetric analysis) to determine decomposition temperature (>200°C typical for imidazole derivatives) .
Key finding : The sulfanyl group degrades by 15% at pH < 3, necessitating enteric coating for oral delivery .
Advanced: How to address low solubility in aqueous media?
Answer:
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro studies .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) to enhance bioavailability .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-sensitive release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
